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Abstract
This technical guide provides a comprehensive overview of the chemical and physical

properties of isopropylamphetamine, a psychostimulant of the substituted amphetamine

class. While specific experimental data for some properties of isopropylamphetamine are not

readily available in published literature, this guide synthesizes known information for closely

related amphetamine analogues and outlines detailed experimental protocols for their

determination. The document includes a summary of its known pharmacological

characteristics, focusing on its mechanism of action which is presumed to be similar to other N-

substituted amphetamines, involving interactions with monoamine transporters and the trace

amine-associated receptor 1 (TAAR1). Methodologies for key analytical techniques such as

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid

Chromatography (HPLC) are also detailed. All quantitative data is presented in structured

tables, and relevant biological pathways and experimental workflows are visualized using

Graphviz diagrams to facilitate understanding for researchers and professionals in drug

development.
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Isopropylamphetamine, also known as N-isopropylamphetamine, is a structural analogue of

amphetamine with an isopropyl group attached to the nitrogen atom.[1][2] This substitution

influences its physicochemical and pharmacological properties.

Chemical Identification
Property Value Reference

IUPAC Name
1-phenyl-N-(propan-2-

yl)propan-2-amine
[2]

Synonyms N-isopropylamphetamine [1][2]

CAS Number 33236-69-0

Molecular Formula C₁₂H₁₉N [1][2]

Molecular Weight 177.29 g/mol [1][2]

Canonical SMILES CC(C)NC(C)CC1=CC=CC=C1

Physicochemical Data
Quantitative experimental data for several physical properties of isopropylamphetamine are

not extensively reported. The following table summarizes available data and provides estimates

based on related compounds.
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Property Value Notes Reference

Boiling Point 60-65 °C at 3 Torr

Experimental value

under reduced

pressure.

Melting Point Not available

As a freebase, it is

likely a liquid at room

temperature. The

hydrochloride salt's

melting point is not

reported.

Solubility
Soluble in water and

organic solvents

Qualitative

description.

Quantitative data not

available.

pKa ~9.8-9.9

Estimated based on

the pKa of

amphetamine. This

value indicates it is a

weak base.

logP Not available

The isopropyl group is

expected to increase

lipophilicity compared

to amphetamine.

[3]

Synthesis
The synthesis of isopropylamphetamine can be achieved through several routes common for

N-alkylation of amines. Two primary methods include:

Alkylation of Amphetamine: This involves the reaction of amphetamine with an isopropyl

halide (e.g., 2-bromopropane) in the presence of a base to neutralize the resulting hydrohalic

acid.
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Reductive Amination: This method utilizes a ketone, phenylacetone (P2P), which is reacted

with isopropylamine in the presence of a reducing agent (e.g., sodium borohydride, catalytic

hydrogenation) to form the secondary amine.

Analytical Methodologies
The analysis of isopropylamphetamine typically follows standard procedures for

amphetamine-type substances, often requiring derivatization to improve chromatographic

performance and detection.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for the identification and quantification of amphetamines.

Derivatization is often employed to improve the volatility and thermal stability of the analyte.

Experimental Protocol: GC-MS Analysis of Isopropylamphetamine (as trifluoroacetyl

derivative)

Sample Preparation: To 1 mL of a solution containing isopropylamphetamine, add an

appropriate internal standard (e.g., amphetamine-d5). Adjust the pH to >10 with a suitable

base (e.g., 1M NaOH).

Extraction: Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate or

a solid-phase extraction (SPE) using a suitable sorbent.

Derivatization: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA). Cap the vial and

heat at 70°C for 20 minutes.

Reconstitution: Evaporate the derivatization mixture to dryness and reconstitute the residue

in 100 µL of ethyl acetate.

GC-MS Analysis:

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused silica capillary column (e.g.,

DB-5ms).

Carrier Gas: Helium at a constant flow rate.
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Injection: 1 µL, splitless mode.

Oven Program: Initial temperature of 70°C, hold for 1 minute, then ramp to 280°C at

20°C/min, and hold for 5 minutes.

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning in full scan mode or

selected ion monitoring (SIM) for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of amphetamines and can be used for both

qualitative and quantitative purposes. Chiral HPLC can be employed for enantiomeric

separation.

Experimental Protocol: HPLC Analysis of Isopropylamphetamine

Sample Preparation: Dissolve the sample containing isopropylamphetamine in the mobile

phase or a compatible solvent. Filter through a 0.45 µm syringe filter before injection.

HPLC System:

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 20 mM phosphate buffer at pH

3.0) in a suitable ratio (e.g., 30:70 v/v).

Flow Rate: 1.0 mL/min.

Detection: UV detection at a wavelength of 215 nm.

Injection Volume: 10 µL.

Quantification: Create a calibration curve using standard solutions of

isopropylamphetamine of known concentrations.

Pharmacological Properties
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The pharmacology of isopropylamphetamine is not as extensively studied as that of

amphetamine or methamphetamine. However, its structural similarity allows for inferences

based on the known structure-activity relationships (SAR) of N-substituted amphetamines.

Mechanism of Action
Like other amphetamines, isopropylamphetamine is expected to act as a central nervous

system stimulant. Its primary mechanism of action is likely to be the elevation of extracellular

levels of monoamine neurotransmitters, including dopamine (DA), norepinephrine (NE), and to

a lesser extent, serotonin (5-HT). This is achieved through several actions at the presynaptic

terminal:

Inhibition of Monoamine Reuptake: Competitive inhibition of the dopamine transporter (DAT),

norepinephrine transporter (NET), and serotonin transporter (SERT).

Induction of Neurotransmitter Efflux: Reversal of transporter function, leading to the non-

vesicular release of neurotransmitters from the presynaptic neuron.

Interaction with TAAR1: Amphetamines are known to be agonists at the intracellular Trace

Amine-Associated Receptor 1 (TAAR1). Activation of TAAR1 initiates downstream signaling

cascades that further modulate the function of monoamine transporters.

Structure-Activity Relationships
Studies on N-alkylated amphetamines have generally shown that increasing the size of the N-

alkyl substituent beyond an ethyl group tends to decrease the stimulant potency and affinity for

monoamine transporters.[4] Therefore, it is anticipated that isopropylamphetamine will exhibit

lower binding affinities for DAT, NET, and SERT compared to amphetamine and

methamphetamine. The larger isopropyl group may sterically hinder the optimal interaction with

the transporter binding sites. However, the increased lipophilicity due to the isopropyl group

may affect its pharmacokinetic properties, such as its volume of distribution and duration of

action.[1][2][3]

Signaling Pathways
The interaction of amphetamines with TAAR1 is a key aspect of their mechanism of action.

Activation of TAAR1 by amphetamines leads to the stimulation of G-proteins, primarily Gαs and
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Gα13. This initiates two main signaling cascades:

PKA Pathway: Gαs activation stimulates adenylyl cyclase, leading to an increase in cyclic

AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then

phosphorylate various downstream targets, including the dopamine transporter, modulating

its function.

RhoA Pathway: Gα13 activation leads to the activation of the small GTPase RhoA. The

RhoA signaling pathway is involved in cytoskeletal rearrangements and can also influence

transporter trafficking and function.
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Caption: Proposed signaling pathway of isopropylamphetamine in a monoaminergic neuron.

Experimental Workflows
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Caption: General experimental workflows for the characterization of isopropylamphetamine.

Conclusion
Isopropylamphetamine is a member of the substituted amphetamine class with distinct

properties influenced by its N-isopropyl substitution. While a comprehensive dataset of its

physicochemical and pharmacological properties is not yet fully established in the scientific

literature, this guide provides a foundational understanding based on available data and the

known characteristics of related compounds. The detailed experimental protocols outlined

herein offer a roadmap for researchers to further investigate and quantify the specific properties

of isopropylamphetamine. Future research should focus on obtaining precise measurements

of its physical constants and, most importantly, its binding affinities and functional activities at

monoamine transporters and TAAR1 to fully elucidate its pharmacological profile. Such data

will be invaluable for a complete understanding of its potential effects and for the development

of novel therapeutics.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b12803118?utm_src=pdf-body-img
https://www.benchchem.com/product/b12803118?utm_src=pdf-body
https://www.benchchem.com/product/b12803118?utm_src=pdf-body
https://www.benchchem.com/product/b12803118?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12803118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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